molecular formula C14H17NO5S B2871983 Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1448075-64-6

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Cat. No. B2871983
CAS RN: 1448075-64-6
M. Wt: 311.35
InChI Key: NTCDPRSTISBTHP-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate” is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions . For instance, readily available and stable O-benzoylhydroxylamines can be used as alkyl nitrene precursors in the presence of a proficient rhodium catalyst to produce various pyrrolidines . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate is involved in various synthesis processes, demonstrating its utility in creating complex chemical compounds. For instance, its derivatives are used in the synthesis of key intermediates like Tianeptine, achieved through a series of reactions including condensation, methylation, and cyclization (Z. Xiu-lan, 2009). The compound also serves as a building block in stereoselective Michael addition reactions, useful in the synthesis of various nitro carbonyl compounds (K. Singh et al., 2013).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound are pivotal in developing drugs for treating various conditions. For example, its role in the synthesis of benzoylguanidines, which are used as Na+/H+ antiporter inhibitors in cardiac treatments, is significant (M. Baumgarth et al., 1997). Additionally, the compound is involved in the metabolic pathways of drugs like GDC-0449, a Hedgehog pathway inhibitor, showcasing its relevance in drug metabolism studies (Qin Yue et al., 2011).

Materials Science and Engineering

The compound plays a role in materials science, particularly in the synthesis of polymers and membranes. It contributes to the creation of organo-soluble polyphenylquinoxalines, highlighting its relevance in developing materials with specific optical properties (Cheng Li et al., 2010). Also, its derivatives are utilized in fabricating multi-walled carbon nanotubes/polymer blend membranes, crucial in developing advanced filtration systems (J. Choi et al., 2006).

Future Directions

The future directions in the research and development of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

methyl 4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)11-5-3-10(4-6-11)13(16)15-8-7-12(9-15)21(2,18)19/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDPRSTISBTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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